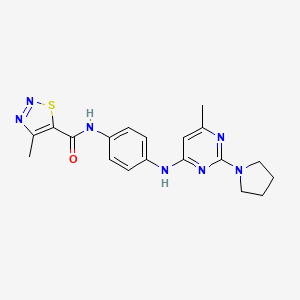
4-methyl-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21N7OS and its molecular weight is 395.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-methyl-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide is a novel organic molecule that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- A thiadiazole moiety, which is known for its diverse biological activities.
- A pyrimidine ring that enhances its interaction with biological targets.
- A pyrrolidine ring contributing to its pharmacological profile.
Molecular Formula
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6O2S |
| Molecular Weight | 382.47 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies indicate that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related thiadiazole compounds can inhibit cancer cell proliferation across various lines, including breast and prostate cancer cells. The IC50 values for these compounds often fall below 10 µM, indicating potent activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The presence of the thiadiazole and pyrimidine rings suggests potential inhibition of specific kinases involved in cancer progression.
- Receptor Modulation: The compound may interact with various receptors, modulating pathways critical for cell survival and proliferation .
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized several thiadiazole derivatives and tested their anticancer activities. One derivative showed an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, significantly lower than standard treatments . This suggests that modifications to the thiadiazole core can enhance anticancer efficacy.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at the 2-position of the pyrimidine moiety significantly affect biological activity. Compounds with methyl substitutions exhibited enhanced binding affinity to target proteins compared to their unsubstituted counterparts .
Propiedades
IUPAC Name |
4-methyl-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-12-11-16(23-19(20-12)26-9-3-4-10-26)21-14-5-7-15(8-6-14)22-18(27)17-13(2)24-25-28-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,22,27)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTLZZQCBRTZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=C(N=NS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













